Cas no 61996-35-8 (N-methyl-N-(pyridin-2-yl)acetamide)

N-methyl-N-(pyridin-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-methyl-N-2-pyridinyl-

- N-methyl-N-pyridin-2-ylacetamide

- N-methyl-N-(pyridin-2-yl)acetamide

- AS-38015

- MFCD11707144

- ACETAMIDE,N-METHYL-N-PYRIDIN-2-YL-

- 61996-35-8

- pyridyl methyl acetamide

- Z223364322

- EN300-132900

- SCHEMBL762423

- NoName_3706

- CS-0233360

- DTXSID90903112

- N-methyl-N-pyridin-2-yl-acetamide

- AKOS006230372

- 2-(N-Methyl-N-acetyl)-aminopyridine

-

- MDL: MFCD11707144

- インチ: InChI=1S/C8H10N2O/c1-7(11)10(2)8-5-3-4-6-9-8/h3-6H,1-2H3

- InChIKey: BZZNKJYSPFIPGX-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N(C)C1=CC=CC=N1

計算された属性

- せいみつぶんしりょう: 150.079312947g/mol

- どういたいしつりょう: 150.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 33.2Ų

N-methyl-N-(pyridin-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17424-1G |

N-methyl-N-(pyridin-2-yl)acetamide |

61996-35-8 | 95% | 1g |

¥ 2,151.00 | 2023-03-16 | |

| Enamine | EN300-132900-0.25g |

N-methyl-N-(pyridin-2-yl)acetamide |

61996-35-8 | 95% | 0.25g |

$136.0 | 2023-05-03 | |

| Enamine | EN300-132900-1.0g |

N-methyl-N-(pyridin-2-yl)acetamide |

61996-35-8 | 95% | 1g |

$355.0 | 2023-05-03 | |

| Enamine | EN300-132900-10.0g |

N-methyl-N-(pyridin-2-yl)acetamide |

61996-35-8 | 95% | 10g |

$1531.0 | 2023-05-03 | |

| abcr | AB285153-1 g |

N-Methyl-N-pyridin-2-yl-acetamide; . |

61996-35-8 | 1g |

€476.50 | 2022-03-03 | ||

| abcr | AB285153-5 g |

N-Methyl-N-pyridin-2-yl-acetamide; . |

61996-35-8 | 5g |

€1,247.50 | 2022-03-03 | ||

| Enamine | EN300-132900-0.5g |

N-methyl-N-(pyridin-2-yl)acetamide |

61996-35-8 | 95% | 0.5g |

$256.0 | 2023-05-03 | |

| 1PlusChem | 1P00EKLE-500mg |

Acetamide, N-methyl-N-2-pyridinyl- |

61996-35-8 | 95% | 500mg |

$362.00 | 2025-02-27 | |

| Enamine | EN300-132900-100mg |

N-methyl-N-(pyridin-2-yl)acetamide |

61996-35-8 | 95.0% | 100mg |

$96.0 | 2023-09-30 | |

| abcr | AB285153-1g |

N-Methyl-N-pyridin-2-yl-acetamide; . |

61996-35-8 | 1g |

€578.50 | 2024-04-16 |

N-methyl-N-(pyridin-2-yl)acetamide 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

N-methyl-N-(pyridin-2-yl)acetamideに関する追加情報

Professional Introduction to N-methyl-N-(pyridin-2-yl)acetamide (CAS No. 61996-35-8)

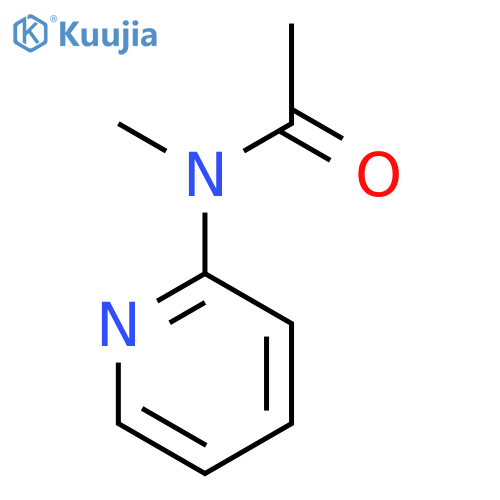

N-methyl-N-(pyridin-2-yl)acetamide, a compound with the chemical identifier CAS No. 61996-35-8, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a pyridine ring and an acetamide functional group, has garnered attention due to its potential applications in drug development and molecular research.

The structure of N-methyl-N-(pyridin-2-yl)acetamide consists of a central pyridine ring substituted at the 2-position with an acetamide moiety. The presence of the pyridine ring enhances its interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents. The acetamide group contributes to the compound's solubility and reactivity, which are crucial factors in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with various diseases. N-methyl-N-(pyridin-2-yl)acetamide has emerged as a promising candidate in this context. Its unique structural features allow it to interact with enzymes and receptors in a highly specific manner, which is essential for achieving therapeutic efficacy while minimizing side effects.

One of the most compelling aspects of N-methyl-N-(pyridin-2-yl)acetamide is its potential in the development of drugs targeting neurological disorders. The pyridine ring is known to have a high affinity for certain neurotransmitter receptors, making it an ideal candidate for modulating neuronal activity. Recent studies have demonstrated that derivatives of this compound can exhibit potent effects on serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.

Moreover, the acetamide group in N-methyl-N-(pyridin-2-yl)acetamide provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has led to the synthesis of numerous analogs that exhibit enhanced pharmacological profiles. For instance, modifications at the nitrogen atoms of the acetamide group can alter the compound's solubility and metabolic stability, which are critical factors in drug formulation.

The synthesis of N-methyl-N-(pyridin-2-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the pyridine ring and introduce the acetamide moiety. These methods ensure high yields and purity, which are essential for pharmaceutical applications.

In addition to its therapeutic potential, N-methyl-N-(pyridin-2-yl)acetamide has found utility in biochemical research. Its ability to interact with biological targets makes it a valuable tool for studying enzyme mechanisms and receptor binding kinetics. Researchers use this compound to develop assay systems that can screen for new drug candidates or to investigate the structure-activity relationships of existing drugs.

The pharmacokinetic properties of N-methyl-N-(pyridin-2-yl)acetamide are another area of interest. Studies have shown that this compound exhibits moderate oral bioavailability and rapid absorption after administration. These characteristics make it suitable for oral drug delivery systems, which are preferred due to their ease of administration and patient compliance. Furthermore, its metabolic stability suggests that it can be designed to have a prolonged half-life, reducing the frequency of dosing.

Recent advancements in computational chemistry have further enhanced the understanding of N-methyl-N-(pyridin-2-yl)acetamide's interactions with biological targets. Molecular docking simulations and quantum mechanical calculations allow researchers to predict how this compound binds to proteins and enzymes at an atomic level. This information is crucial for designing optimized derivatives with improved pharmacological properties.

The future prospects of N-methyl-N-(pyridin-2-yl)acetamide in pharmaceutical development are promising. Ongoing research aims to explore its potential in treating a wide range of diseases, including cancer, inflammation, and infectious diseases. By leveraging its unique structural features and combining it with modern synthetic methodologies, scientists hope to unlock new therapeutic possibilities.

In conclusion, N-methyl-N-(pyridin-2-yl)acetamide (CAS No. 61996-35-8) is a versatile compound with significant implications in pharmaceutical chemistry and biochemistry. Its potential applications in drug development, coupled with its well-defined structural features, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its properties and interactions, this compound is poised to play a crucial role in addressing some of the most pressing challenges in medicine today.

61996-35-8 (N-methyl-N-(pyridin-2-yl)acetamide) 関連製品

- 1075-62-3(2-Acetamido-6-aminopyridine)

- 5231-96-9(2-Acetamidopyridine)

- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)

- 7633-38-7(Di-tert-butyl fumarate)

- 206054-37-7(2-Chloro-N-(2-nitrophenyl)propanamide)

- 1804783-17-2(Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate)

- 1160263-53-5(8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)

- 1562648-49-0(3-methyl-4-phenylbut-3-enal)

- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)

- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)